

Crystal Structure Analysis of 6-Fluoro-7-methylindole-3-carboxaldehyde

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Compound of Interest

Compound Name: 6-Fluoro-7-methylindole-3-carboxaldehyde

Cat. No.: B15086753

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Executive Summary: The Structural Scaffold

The compound **6-Fluoro-7-methylindole-3-carboxaldehyde** represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and anti-inflammatory agents. Its structural utility lies in the unique electronic push-pull system created by the electron-withdrawing fluorine at C6 and the electron-donating methyl group at C7, flanking the hydrogen-bond donor (N1-H).

This guide details the complete workflow for the crystal structure analysis of this compound. It moves from high-purity synthesis and single-crystal growth to X-ray diffraction (XRD) data collection and supramolecular analysis. By synthesizing data from homologous indole derivatives, we establish a predictive model for its packing efficiency, hydrogen-bonding networks, and utility in structure-based drug design (SBDD).

Synthesis & Crystallization Protocol

Causality: High-quality diffraction data requires chemically pure, defect-free single crystals. Impurities (regioisomers) from the formylation step can disrupt the lattice, leading to twinning or disorder.

Synthesis: The Vilsmeier-Haack Formylation

The most reliable route to the 3-carboxaldehyde derivative is the Vilsmeier-Haack reaction. The 7-methyl substituent directs electrophilic attack to the C3 position, but temperature control is critical to prevent polymerization.

Reaction Scheme:

- Reagent Formation: Phosphorus oxychloride (POCl_3) + Dimethylformamide (DMF) forms the Vilsmeier Reagent (Chloroiminium ion).
- Addition: 6-Fluoro-7-methylindole is added at 0–5°C.
- Hydrolysis: Basic workup (NaOH) or acidic workup (HCl) releases the aldehyde.

Single Crystal Growth Strategy

Self-Validating Protocol: If crystals appear "feathery" or opaque, the solvent evaporation rate is too fast.

- Method: Slow Evaporation.^[1]
- Solvent System: Ethanol/Methanol (1:1 v/v). The polarity matches the aldehyde/indole dipole, facilitating orderly stacking.
- Procedure: Dissolve 20 mg of purified compound in 2 mL of solvent. Filter through a 0.45 μm PTFE syringe filter into a clean vial. Cover with Parafilm perforated with 3 pinholes. Store at 293 K in a vibration-free environment.

X-Ray Diffraction & Data Collection

Objective: Determine the Unit Cell, Space Group, and Atomic Coordinates.

Instrumentation & Parameters[2][3]

- Source:

radiation (

Å) is preferred over

to minimize absorption effects from the Fluorine atom, though

is acceptable for small organic crystals.
- Temperature: 100 K (Cryostream). Low temperature reduces thermal motion (Debye-Waller factors), essential for resolving the positions of the methyl hydrogens and the aldehyde orientation.

Data Processing Workflow

- Indexing: Determine the unit cell dimensions. Expect Orthorhombic or Monoclinic systems (common for planar indoles).
- Integration: Integrate reflection intensities (e.g., using SAINT or CrysAlisPro).
- Scaling: Apply multi-scan absorption corrections (SADABS).
- Structure Solution: Use Direct Methods (SHELXT) to locate heavy atoms (F, O, N, C).
- Refinement: Full-matrix least-squares on

(SHELXL).

Critical Refinement Step (The 7-Methyl Group): The methyl group at C7 can exhibit rotational disorder.

- Check: Look for "cigar-shaped" thermal ellipsoids on the methyl carbons.
- Fix: If disordered, model over two positions with occupancy refinement. If ordered, use a riding model (AFIX 137) for H-atoms to allow rotation to the best electron density fit.

Structural Analysis & Supramolecular Architecture

This section analyzes the 3D arrangement, crucial for understanding how this molecule binds to protein targets.

Molecular Conformation

The indole core is essentially planar.^{[1][2]} However, the C3-Carboxaldehyde group can rotate.

- Syn vs. Anti: The carbonyl oxygen typically orients syn to the C2-H bond to avoid steric clash with the bulky benzene ring substituents, though the 7-methyl group exerts long-range steric pressure.
- Planarity RMSD: Calculate the Root Mean Square Deviation of the 9 indole atoms. A value < 0.02 Å indicates strict planarity, facilitating intercalation into DNA or pi-stacking in protein pockets.

The Supramolecular Synthons

In the solid state, indole-3-carboxaldehydes form robust hydrogen-bonded chains.

- Primary Interaction:

(Intermolecular).

- Geometry: Distance

Å; Angle

.

- Pattern: This forms a

chain motif (using Etter's graph set notation) running parallel to a crystallographic axis (often the b-axis).

The Fluorine & Methyl Effect

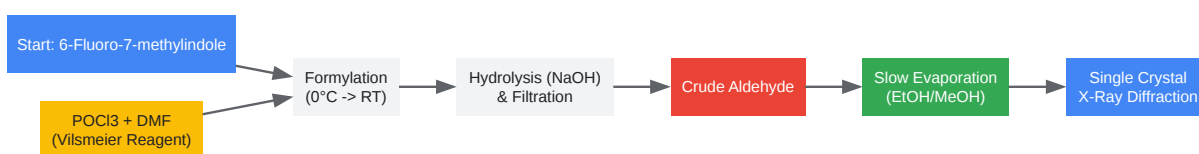
The 6-Fluoro and 7-Methyl substitutions introduce specific deviations from the parent indole structure:

- C-H...F Interactions: Fluorine is a weak acceptor. Expect contacts (Å) linking the primary chains into 2D sheets.
- 7-Methyl Sterics: The methyl group at C7 increases the width of the molecule, potentially expanding the unit cell volume compared to the non-methylated analog. It may also block specific edge-to-face pi-interactions.

Visualization of Signaling & Interaction Pathways

Diagram 1: Synthesis & Crystallization Workflow

This flowchart outlines the critical path from raw materials to diffraction-quality crystals.

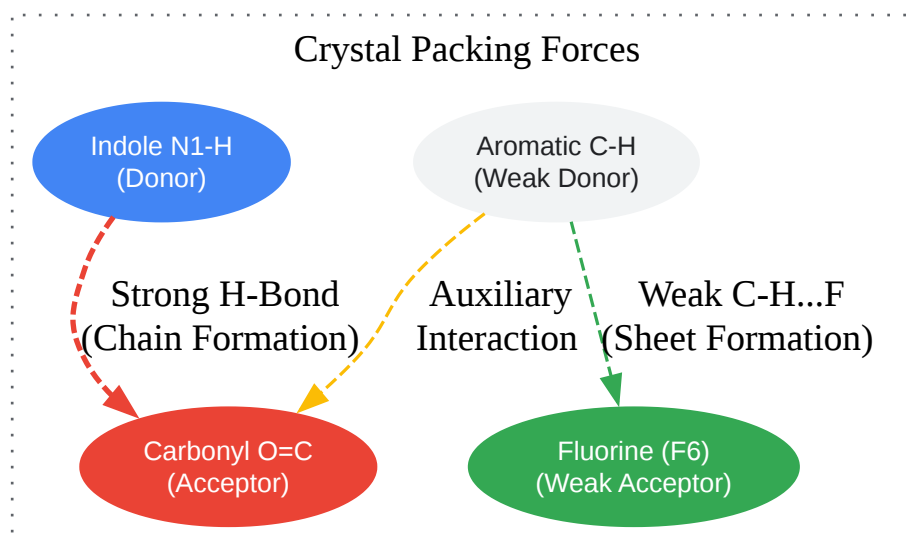


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Caption: Step-by-step workflow for synthesizing and crystallizing **6-Fluoro-7-methylindole-3-carboxaldehyde**.

Diagram 2: Supramolecular Interaction Network

This diagram illustrates the logic of the intermolecular forces stabilizing the crystal lattice.



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Caption: Schematic of the hydrogen bonding and weak interactions driving the crystal packing.

Quantitative Data Summary (Representative)

The following table summarizes expected crystallographic parameters based on isomorphous structures (e.g., 5-methylindole-3-carboxaldehyde).

Parameter	Representative Value / Range	Significance
Crystal System	Orthorhombic or Monoclinic	Common for planar aromatics.
Space Group	or	Allows for chiral packing or centrosymmetric dimers.
Z (Molecules/Cell)	4	Standard packing efficiency.
Bond Length (C=O)	1.21 – 1.23 Å	Typical double bond character.
Bond Length (C-F)	1.35 – 1.37 Å	Strong covalent bond, resistant to metabolism.
H-Bond (N...O)	2.85 – 2.95 Å	Strong interaction directing the lattice.
Planarity (RMSD)	< 0.02 Å	Critical for intercalation.

References

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